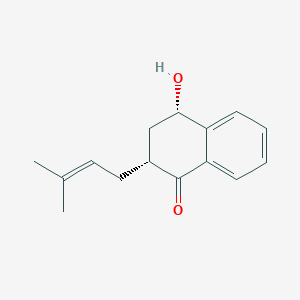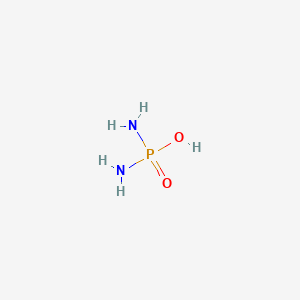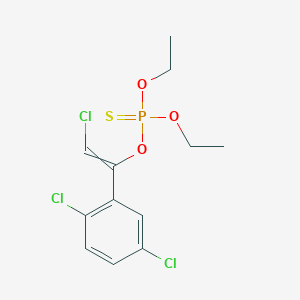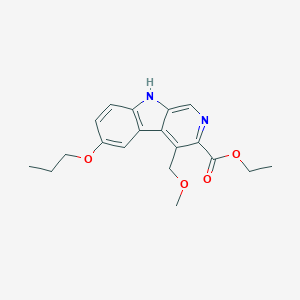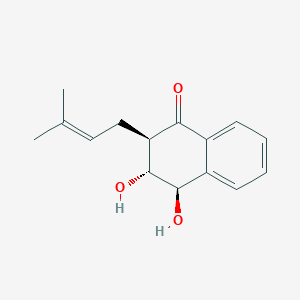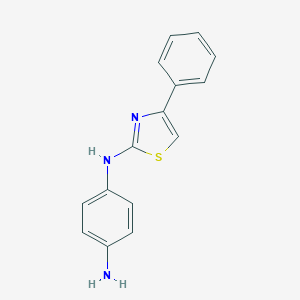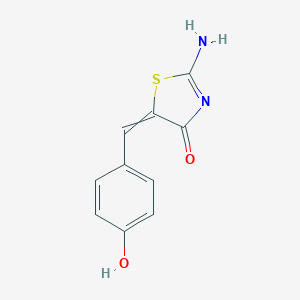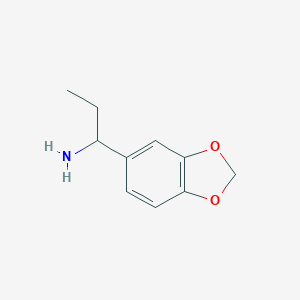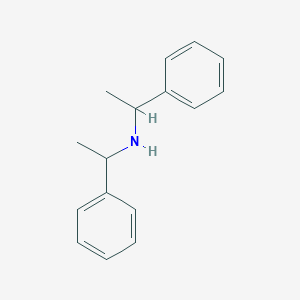
Dimethyl-beta-cyclodextrin
Overview
Description
Dimethyl-beta-cyclodextrin (DMBCD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a derivative of cyclodextrin and is widely used in scientific research for its unique properties. DMBCD has been used in various applications such as in vivo and in vitro research, as well as in pharmacological and biochemical studies. This article aims to discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of DMBCD.
Scientific Research Applications
Protein Stabilization and Aggregation Inhibition
Dimethyl-beta-cyclodextrin (DM-beta-CyD) exhibits significant potential in the stabilization of proteins and inhibition of their aggregation. Specifically, DM-beta-CyD has shown effectiveness in reducing the chemically induced aggregation of lysozyme, a model protein. This stabilization is attributed to the ability of cyclodextrins to interact with proteins, thereby influencing their folding and stability. The effectiveness of DM-beta-CyD in protein stabilization is highly dependent on the specific protein and the nature of the denaturing stimuli, suggesting a tailored approach for protein stabilization using DM-beta-CyD (Tavornvipas et al., 2006).
Cytotoxicity and Cellular Interaction
The cytotoxic effects of DM-beta-CyD and its derivatives have been studied to assess their biocompatibility, especially in pharmaceutical applications. Methylated cyclodextrins, including DM-beta-CyD, exhibit a range of cytotoxic effects, with the degree of substitution influencing their toxicity. For instance, Heptakis(2,6-di-O-methyl)-beta-CD (DIMEB) and Heptakis(2,3,6-tri-O-methyl)-beta-CD (TRIMEB) have been shown to exhibit cytotoxic effects, but DM-beta-CyD has been found relatively less toxic. This information is crucial for designing cyclodextrin-based drug delivery systems, ensuring minimal cytotoxicity while maintaining the functional benefits of cyclodextrins (Kiss et al., 2007).
Respiratory System Interaction
The interaction of DM-beta-CyD with respiratory system components, particularly ciliary activity, has been investigated. DM-beta-CyD at certain concentrations does not significantly inhibit ciliary beat frequency (CBF) in a human cell suspension culture model, indicating its potential safety as a nasal absorption enhancer. This property is vital for developing nasal drug delivery systems where maintaining ciliary function is crucial for effective drug transport and absorption (Agu et al., 2000).
Solubility Enhancement and Drug Complexation
DM-beta-CyD has been extensively used to enhance the solubility of poorly water-soluble drugs. It forms inclusion complexes with drugs, thereby improving their physicochemical properties. Thermoanalytical studies and other techniques like Fourier transformation-infrared spectroscopy have demonstrated the formation of inclusion complexes, highlighting the role of DM-beta-CyD in improving drug solubility and potentially its bioavailability (Taneri et al., 2004).
Inhibition of Macrophage Activation
DM-beta-CyD derivatives have been studied for their inhibitory effects on macrophage activation and endotoxin shock in mice, indicating potential therapeutic applications. Dimethylacetyl-beta-cyclodextrin (DMA7-beta-CyD), a derivative of DM-beta-CyD, exhibits inhibitory activity against the production of nitric oxide and various proinflammatory cytokines, suggesting its utility in inflammatory and immune-related conditions (Arima et al., 2005).
Mechanism of Action
Target of Action
Dimethyl-beta-cyclodextrin (DIMEB) is a cyclic oligosaccharide that primarily targets lipophilic molecules . Its primary role is to improve the solubility and bioavailability of these molecules, making it a valuable tool in pharmaceutical applications .
Mode of Action
DIMEB forms inclusion complexes with various small and large drug molecules through host-guest interactions . The hydrophobic cavity of DIMEB can encapsulate hydrophobic molecules, while its hydrophilic surface interacts with the aqueous environment . This unique property allows DIMEB to solubilize lipophilic compounds in aqueous solutions .
Biochemical Pathways
The formation of inclusion complexes by DIMEB can affect various biochemical pathways. For instance, DIMEB has been shown to promote the absorption of cholesterol into the biomembranes of Helicobacter pylori . It can also interrupt intermolecular hydrogen bonds, affecting the stability of other molecules .
Pharmacokinetics
The pharmacokinetics of DIMEB have been studied in Wistar rats. After oral and intravenous administration, the absorption of DIMEB was found to be very poor, with low blood and organ levels . Only unchanged DIMEB could be detected in urine and feces .
Result of Action
The primary result of DIMEB’s action is the improved solubility and bioavailability of lipophilic compounds . By forming inclusion complexes with these compounds, DIMEB can enhance their stability and prevent drug-drug and drug-excipient interactions . This can lead to increased product shelf-life and drug bioavailability .
Action Environment
The action of DIMEB can be influenced by various environmental factors. For instance, polar solvents with stronger hydrogen bond accepting abilities can interrupt intermolecular hydrogen bonds more easily, resulting in a less stable complex . Additionally, the presence of guest molecules in the cavity can strengthen the binding affinity between two monomers, particularly in polar solvents .
Safety and Hazards
Future Directions
Cyclodextrin-based nanoparticles, which combine the advantages of cyclodextrins and nanoparticles, are being explored for various applications in advanced drug delivery . Dimethyl-beta-cyclodextrin, due to its ability to increase the solubility of organic compounds with poor aqueous solubility, is expected to find novel applications in drug delivery .
Biochemical Analysis
Biochemical Properties
Dimethyl-beta-cyclodextrin has the ability to form inclusion complexes with lipophilic molecules . This property is utilized in pharmaceutical applications, where it acts as a solubility enhancer for poorly soluble drugs . It can interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and Van der Waals forces .
Cellular Effects
This compound can influence cell function in several ways. For instance, it has been shown to enhance the solubility and bioavailability of drugs, thereby influencing cellular metabolism . It can also affect cell signaling pathways and gene expression by modulating the availability and activity of various biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the formation of inclusion complexes with other molecules . The hydrophobic interior of this compound provides a suitable environment for the interaction with lipophilic molecules, while its hydrophilic exterior allows for compatibility with aqueous environments . This enables this compound to enhance the solubility and bioavailability of various drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that the stabilizing effects of this compound on certain compounds can increase their stability and prevent their degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it has been noted that cyclodextrins at high doses may cause reversible diarrhea and cecal enlargement in animals .
Metabolic Pathways
This compound can be involved in various metabolic pathways. For instance, it has been shown to influence the metabolism of resveratrol in grapevine cell cultures .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Its ability to form inclusion complexes with lipophilic molecules can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can depend on its interactions with other molecules. While specific studies on the subcellular localization of this compound are limited, cyclodextrins and their derivatives have been shown to enter cells and localize in various subcellular compartments .
Properties
IUPAC Name |
37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128446-36-6 | |
| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


